molecular formula C20H30N4O5 B1339638 H-Pro-pro-pro-pro-OH CAS No. 21866-90-0

H-Pro-pro-pro-pro-OH

Cat. No. B1339638
CAS RN: 21866-90-0
M. Wt: 406.5 g/mol
InChI Key: CBNLHHITRUAXOE-VGWMRTNUSA-N
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Description

The compound "H-Pro-pro-pro-pro-OH" is a short peptide consisting of a sequence of proline amino acids terminated with a hydroxyl group. This structure is not directly discussed in the provided papers, but the research on hydroxyl groups and proline-rich peptides can be relevant to understanding its properties and reactivity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of "H-Pro-pro-pro-pro-OH" would be characterized by the rigid cyclic structure of proline residues, which can significantly influence the overall conformation of the peptide. The hydroxyl group at the end of the peptide may participate in hydrogen bonding and influence the peptide's solubility and reactivity. The papers provided do not specifically discuss the structure of this peptide but do mention the importance of hydroxyl groups in various chemical contexts .

Chemical Reactions Analysis

The hydroxyl group in "H-Pro-pro-pro-pro-OH" can be reactive, potentially undergoing oxidation or participating in the formation of hydrogen bonds. The papers discuss various reactions involving hydroxyl groups, such as the production of hydroxyl radicals , which are highly reactive species that can oxidize organic compounds. The reactivity of hydroxyl groups with hydrogen atoms is also mentioned .

Physical and Chemical Properties Analysis

The physical and chemical properties of "H-Pro-pro-pro-pro-OH" would be influenced by its proline content and terminal hydroxyl group. Proline-rich peptides are known for their unique structural properties, which can affect their biological activity. The hydroxyl group could contribute to the compound's solubility in water and its potential to form hydrogen bonds. The provided papers do not directly discuss the properties of this peptide but do explore the properties of hydroxyl groups and related species .

Scientific Research Applications

Mechanism of Reactions Involving Proline-Containing Peptides

  • Research on linear proline-containing peptides, specifically H-Gly-(Pro)n-OH with n = 2–5, has demonstrated the formation of a helical (polyproline II-like) structure at n = 3. This finding underscores the critical chain length for polyproline-II structure formation, providing insight into the structural requirements for specific biochemical interactions and stability of proline-rich peptides in aqueous environments (Helbecque & Loucheux-Lefebvre, 2009).

Osmotic Heat Engine (OHE) for Energy Generation

  • Closed-loop pressure retarded osmosis (PRO) has been explored as a means of converting unusable forms of energy, such as waste heat, into electricity. This process, referred to as an osmotic heat engine (OHE), allows for osmotic grid storage of intermittently available renewable energy sources. The OHE can generate more power than conventional open-loop PRO due to the engineered draw solution having very high osmotic pressures. Experiments using a bench-top PRO system have shown that power densities increase with draw solution concentration and system temperature, highlighting the potential of this technology for sustainable energy production (Anastasio et al., 2015).

  • In another study, various ionic organic and inorganic draw solutions were evaluated for their performance in a closed-loop OHE. Salts like sodium formate, CaCl2, LiCl, and sodium propionate were found to outperform NaCl in terms of PRO power density, reverse solute diffusion, and MD water flux. These findings are critical for optimizing the OHE performance and reducing electricity generation costs, with implications for the selection of suitable working fluids for sustainable power generation from low-grade heat sources (Hickenbottom et al., 2016).

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLHHITRUAXOE-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-pro-pro-pro-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Switzar, M Giera, H Lingeman, H Irth… - … of Chromatography A, 2011 - Elsevier
… , The Netherlands), acetone by Interchema (Oosterzee, The Netherlands), Bradford reagent by Biorad (Veenendaal, The Netherlands) and the synthetic peptide H-Pro-Pro-Pro-Pro-OH (…
R Maharani, EF Yanti - Al-Kimia, 2016 - journal3.uin-alauddin.ac.id
A tetrapeptide, an analog of trypsin-modulating oostatic factor (TMOF), has been synthesised by using a method of solid-phase peptide synthesis on 2-chlorotrityl chloride resin. Fmoc …
Number of citations: 8 journal3.uin-alauddin.ac.id

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